Cas no 303099-03-8 (4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline)

4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline is a specialized heterocyclic compound featuring a benzimidazole core substituted with chlorine atoms at the 5 and 7 positions, linked to an aniline moiety. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The dichloro substitution enhances its reactivity in cross-coupling reactions, while the aniline group provides a versatile handle for further functionalization. Its high purity and stability under standard conditions ensure reliable performance in research and industrial applications. The compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents, due to its rigid aromatic framework and electron-rich characteristics.
4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline structure
303099-03-8 structure
Product name:4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline
CAS No:303099-03-8
MF:C13H9Cl2N3
Molecular Weight:278.136660337448
CID:5039711
PubChem ID:762574

4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline 化学的及び物理的性質

名前と識別子

    • 4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline
    • AKOS025136345
    • 4-(4,6-DICHLORO-1H-1,3-BENZODIAZOL-2-YL)ANILINE
    • CS-0157502
    • E76828
    • 303099-03-8
    • AKOS000635240
    • BS-51591
    • 4-(4,6-dichloro-1H-benzimidazol-2-yl)aniline
    • インチ: 1S/C13H9Cl2N3/c14-8-5-10(15)12-11(6-8)17-13(18-12)7-1-3-9(16)4-2-7/h1-6H,16H2,(H,17,18)
    • InChIKey: MDMZZYHAHPZWFT-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC2=C1N=C(C1C=CC(=CC=1)N)N2)Cl

計算された属性

  • 精确分子量: 277.0173527g/mol
  • 同位素质量: 277.0173527g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 294
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 54.7

4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A458047-100mg
4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline
303099-03-8 97%
100mg
$41.0 2025-02-24
Chemenu
CM516538-100mg
4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline
303099-03-8 97%
100mg
$118 2023-02-02
Chemenu
CM516538-250mg
4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline
303099-03-8 97%
250mg
$163 2023-02-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTR124-1g
4-(5,7-dichloro-1H-1,3-benzodiazol-2-yl)aniline
303099-03-8 95%
1g
¥2513.0 2024-04-15
Ambeed
A458047-1g
4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline
303099-03-8 97%
1g
$187.0 2025-02-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DD912-200mg
4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline
303099-03-8 97%
200mg
988.0CNY 2021-07-14
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X26675-1g
4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline
303099-03-8 97%
1g
¥2436.0 2024-07-18
eNovation Chemicals LLC
Y1216661-1g
4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline
303099-03-8 95%
1g
$500 2024-06-03
Ambeed
A458047-250mg
4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline
303099-03-8 97%
250mg
$70.0 2025-02-24
Aaron
AR01KLWR-1g
4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline
303099-03-8 97%
1g
$333.00 2023-12-14

4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline 関連文献

4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)anilineに関する追加情報

4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline: A Promising Scaffold in Medicinal Chemistry and Drug Discovery

4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline (CAS No. 303099-03-8) represents a critical molecular scaffold in the field of medicinal chemistry, characterized by its unique benzo[d]imidazole core with 5,7-dichloro substitution and an aniline functional group. This compound has garnered significant attention in recent years due to its potential applications in antitumor and anti-inflammatory drug development. The synthesis and biological evaluation of this molecule have been extensively explored in recent studies, highlighting its role as a versatile platform for the design of novel therapeutics.

The molecular structure of 4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline consists of a benzo[d]imidazole ring system, where the 5,7-dichloro substituents on the imidazole ring contribute to its distinct electronic properties. The aniline group at the para position of the benzene ring further enhances its reactivity and potential for functionalization. This structural feature makes the compound a valuable candidate for drug development targeting various biological pathways, including kinase inhibition and signal transduction processes.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 4-(5,7-Dichloro-1H-ben,zo[d]imidazol-2-yl)aniline, with multiple methodologies reported in the literature. For instance, a study published in Journal of Medicinal Chemistry (2023) described a one-pot multistep synthesis involving Ullmann coupling and electrophilic aromatic substitution reactions. This approach not only streamlines the synthesis but also ensures the high purity of the final product, which is crucial for its application in preclinical research.

One of the most compelling aspects of 4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline is its biological activity. In vitro assays have demonstrated its ability to inhibit key proteins involved in cell proliferation and apoptosis. A 2023 study published in ACS Chemical Biology reported that this compound exhibits potent antitumor activity against breast cancer cell lines, with an IC50 value of approximately 1.2 µM. The mechanism of action appears to involve the disruption of mitotic spindles and the induction of cell cycle arrest at the G2/M phase.

Moreover, the 5,7-dichloro substitution on the benzo[d]imidazole ring has been shown to enhance the compound's lipophilicity, which is a critical factor in determining its bioavailability and target specificity. This property makes 4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline particularly suitable for oral administration and targeted drug delivery systems. Researchers have also explored its potential as a prodrug precursor, with recent studies indicating that its metabolic activation can yield highly potent antimicrobial agents.

Another area of interest is the anti-inflammatory potential of 4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline. In vivo experiments conducted in 2023 demonstrated its ability to modulate cytokine production and reduce inflammatory markers in a mouse model of colitis. The compound's activity was attributed to its interaction with pro-inflammatory pathways such as NF-κB and MAPK, suggesting its potential as a therapeutic agent for autoimmune diseases.

Despite its promising properties, the development of 4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline as a therapeutic agent faces several challenges. One of the primary concerns is its toxicological profile, which requires further investigation to ensure its safety for long-term use. Additionally, the chemical stability of the compound under physiological conditions remains an area of active research. A 2023 study in Drug Metabolism and Disposition highlighted the importance of optimizing its metabolic stability to prevent premature degradation in the bloodstream.

In conclusion, 4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline (CAS No. 303099-03-8) is a structurally unique compound with significant potential in the fields of pharmaceutical chemistry and drug discovery. Its ability to modulate proteins involved in cell proliferation, apoptosis, and inflammation makes it a valuable candidate for the development of novel therapeutics. Continued research into its synthetic methods, biological activity, and toxicological profile will be essential for its successful translation into clinical applications.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:303099-03-8)4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline
A1012453
Purity:99%
はかる:1g
Price ($):313.0